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Abstract

BI-167107 is a potent, high-affinity, full agonist of the f2-adrenergic receptor (B2AR) with a
dissociation constant (Kd) of 84 pM.[1] Developed by Boehringer Ingelheim during a research
campaign to discover third-generation, long-acting 32-agonists for respiratory diseases, BI-
167107 has become an invaluable tool in structural biology.[2][3][4] Its high potency and slow
dissociation kinetics have been instrumental in stabilizing the active-state conformation of the
B2AR, facilitating landmark crystallographic studies of G-protein coupled receptor (GPCR)
activation.[2][3][4] This technical guide provides a comprehensive overview of the medicinal
chemistry, structure-activity relationship (SAR), and pharmacological profile of BI-167107,
including detailed experimental protocols for key assays.

Introduction: The Quest for Long-Acting B2-
Agonists

32-adrenergic receptor agonists are a cornerstone in the treatment of obstructive airway
diseases like asthma and chronic obstructive pulmonary disease (COPD). Their therapeutic
effect stems from the relaxation of bronchial smooth muscle, leading to bronchodilation. The
evolution of 32-agonists has been driven by the need for longer duration of action, allowing for
less frequent dosing and improved patient compliance. BI-167107 emerged from a program
aimed at developing once-a-day 2-agonists.[3]
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Medicinal Chemistry of BI-167107
Core Scaffold and Synthetic Route

The chemical structure of BI-167107 features a hydroxyl-substituted heteroaryl scaffold, a
common feature in several 2-agonists designed to mimic the catechol moiety of endogenous
ligands like epinephrine. A practical synthetic route for BI-167107 has been developed starting
from 2-nitroresorcinol, involving a 7-step reaction sequence.[5] This synthesis is noted for
avoiding toxic reagents and being suitable for scale-up production.[5]

While a detailed, step-by-step SAR study leading specifically to BI-167107 is not extensively
published in peer-reviewed literature, the broader patent literature from Boehringer Ingelheim
on "novel long-working beta-2-agonists” provides insights into the chemical space explored.
The patent MXPA06007948A discloses a general formula encompassing a wide range of
derivatives, suggesting that the optimization process likely involved systematic modifications of
various substituents on a core scaffold to achieve the desired potency and pharmacokinetic
profile.

Structure-Activity Relationship (SAR)

The key structural features of BI-167107 contributing to its high affinity and agonist activity at
the B2AR are consistent with the established pharmacophore for this receptor class. The
interactions of BI-167107 with the B2AR have been elucidated through co-crystallization
studies.

Key interactions include:

e Hydrogen bonding: The hydroxyl group on the phenyl ring and the secondary amine in the
linker are critical for anchoring the ligand in the binding pocket through interactions with key
amino acid residues such as Asp113 and Ser204/207.

e Aromatic interactions: The aromatic ring system of BI-167107 engages in Tt-1t stacking or
hydrophobic interactions within the receptor's transmembrane helices.

The "long-acting” nature of BI-167107 is attributed to its slow dissociation from the receptor,
with a dissociation half-life of 30 hours.[4] This prolonged receptor occupancy is a key
characteristic of third-generation [32-agonists and is influenced by the overall lipophilicity and
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specific interactions of the molecule within a putative exosite or micro-environment of the

receptor.

Pharmacological Profile
In Vitro Activity

BI-167107 is a highly potent and efficacious agonist of the human (2-adrenergic receptor. Its in
vitro pharmacological profile is summarized in the table below.

Parameter Value Receptor/System Reference

Binding Affinity (Kd) 84 pM Human 2AR [1]

] cAMP accumulation in
Functional Potency

0.05nM cells expressing [4]
(EC50)
human 2AR
Dissociation Half-Life
30 hours Human 2AR [4]

(t2)

Selectivity Profile

BI-167107 is not a highly selective B2AR agonist. A screening against a panel of receptors and
transporters revealed significant activity at the 1-adrenergic receptor and the alA-adrenergic
receptor. This lack of selectivity makes it unsuitable for therapeutic use where 2AR-specific
action is required, but it does not detract from its utility as a structural biology tool.[2][4]
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Off-Target Activity IC50 Reference
Bl-adrenergic )

Agonist 3.2nM [2][4]
receptor (human)
olA-adrenergic )

Antagonist 32nM [2][4]
receptor (human)
5-HT1B (human) Antagonist 0.25 uM [2]
5-HT1A (human) Agonist 1.4 uM [2]
5-HT transporter )

Antagonist 6.1 uM [2]
(human)
D2S (human) Agonist 59 uM [2]
g (MOP) (human) Agonist 6.5 uM [2]
Dopamine transporter )

Antagonist 7.2 uM [2]

(human)

Experimental Protocols
Radioligand Binding Assay for 2-Adrenergic Receptor

This protocol describes a competitive binding assay to determine the affinity of a test
compound for the B2-adrenergic receptor.

Principle: The assay measures the ability of an unlabeled test compound to compete with a
fixed concentration of a radiolabeled antagonist (e.g., [*H]-Dihydroalprenolol or [*23]]-
Cyanopindolol) for binding to the B2AR present in cell membranes. The concentration of the
test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined,
and from this, the equilibrium dissociation constant (Ki) is calculated using the Cheng-Prusoff
equation.[6]

Materials:
o Cell membranes prepared from cells expressing the human (32-adrenergic receptor.

o Radioligand: [*2°I]-Cyanopindolol.
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» Unlabeled ligand for non-specific binding determination: Propranolol or Alprenolol.

e Test compound (BI-167107 or analogs).

e Incubation Buffer: 50 mM Tris-HCI, 12 mM MgClz, 2 mM EDTA, pH 7.4.

e Wash Buffer: 50 mM NaCl, pH 7.4 (ice-cold).

e GF/C glass fiber filters, presoaked in 0.3% polyethylenimine.

 Scintillation fluid and vials.

 Scintillation counter.

Procedure:

e Preparation of Reagents:
o Dilute the cell membranes in incubation buffer to the desired concentration.
o Prepare serial dilutions of the test compound in incubation buffer.

o Prepare solutions of the radioligand and the unlabeled ligand for non-specific binding in
incubation buffer.

e Assay Setup:

o In a 96-well plate, add in the following order:

25 uL of incubation buffer (for total binding) or unlabeled ligand (for non-specific
binding).

25 uL of test compound at various concentrations.

25 L of radioligand.

200 pL of diluted cell membranes.

e Incubation: Incubate the plate at 25°C for 60 minutes.
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« Filtration: Rapidly filter the contents of each well through the GF/C filters using a cell
harvester.

e Washing: Wash the filters five times with 1 mL of ice-cold wash buffer.

e Counting: Place the filters in scintillation vials, add scintillation fluid, and count the
radioactivity in a scintillation counter.

e Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the specific binding as a function of the log of the test compound concentration.
o Determine the IC50 value from the resulting sigmoidal curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a method to measure the functional potency of a B2AR agonist by
quantifying the intracellular accumulation of cyclic AMP (CAMP).

Principle: Activation of the B2AR, a Gs-coupled receptor, stimulates adenylyl cyclase, which
catalyzes the conversion of ATP to cAMP. The amount of cCAMP produced is proportional to the
level of receptor activation by an agonist. Various commercial kits are available for the sensitive
detection of CAMP, often based on competitive immunoassays or bioluminescent reporter
systems.[7][8][9][10]

Materials:
o Cells stably or transiently expressing the human [32-adrenergic receptor.

e Cell culture medium.
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» Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1%
BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent CAMP degradation).

e Test compound (BI-167107 or analogs).
o Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

o CAMP detection kit (e.g., GloSensor™ cAMP Assay, HTRF cAMP Assay, or AlphaScreen
CAMP Assay).

Procedure:

e Cell Plating: Seed the cells in a 96- or 384-well plate at a predetermined density and allow
them to attach overnight.

o Compound Preparation: Prepare serial dilutions of the test compound and controls in
stimulation buffer.

e Cell Stimulation:
o Remove the cell culture medium from the wells.
o Add the diluted test compound or control solutions to the respective wells.
o Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

e Cell Lysis and cAMP Detection:

o Follow the specific instructions of the chosen cAMP detection kit. This typically involves
adding a lysis buffer that also contains the detection reagents.

» Signal Measurement: Measure the signal (luminescence, fluorescence, or FRET) using a
plate reader.

o Data Analysis:

o Generate a dose-response curve by plotting the signal against the log of the agonist
concentration.
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o Determine the EC50 value, which is the concentration of the agonist that produces 50% of
the maximal response.

Visualizations
B2-Adrenergic Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Medicinal Chemistry and Structure-Activity
Relationship of BI-167107: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b15619068#bi-167107-medicinal-chemistry-and-
sar]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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